molecular formula C10H8ClF3OS B14041306 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14041306
M. Wt: 268.68 g/mol
InChI Key: KCZZHDCPVBYWHI-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a phenyl ring, making it a compound of interest for researchers in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one involves several steps, typically starting with the preparation of the phenyl ring substituted with the trifluoromethylthio group. This is followed by the introduction of the chloro group and the propan-2-one moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can lead to the formation of compounds with different functional groups.

    Substitution: The chloro group can be substituted with other groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, and other molecular interactions that lead to its observed effects.

Comparison with Similar Compounds

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(4-(trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group, leading to different reactivity and applications.

    1-Chloro-1-(4-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one, affecting its chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-chloro-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)9(11)7-2-4-8(5-3-7)16-10(12,13)14/h2-5,9H,1H3

InChI Key

KCZZHDCPVBYWHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)Cl

Origin of Product

United States

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